Methyltetrazine-Propylamine
CAS No.: 1802978-47-7
Cat. No.: VC0535257
Molecular Formula: C12H15N5O
Molecular Weight: 245.29
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1802978-47-7 |
---|---|
Molecular Formula | C12H15N5O |
Molecular Weight | 245.29 |
IUPAC Name | 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Standard InChI | InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Standard InChI Key | GDNRZRYXVIJHCO-UHFFFAOYSA-N |
SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Methyltetrazine-Propylamine, with the IUPAC name 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine, belongs to the class of tetrazines, which are heterocyclic compounds characterized by a six-membered ring containing four nitrogen atoms. This particular derivative features a methyltetrazine core connected to a phenoxy group with a propylamine chain. The compound has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol, giving it appropriate dimensions for various biological applications and synthetic manipulations.
Key Physical and Chemical Properties
The following table summarizes the essential physical and chemical properties of Methyltetrazine-Propylamine:
Property | Value | Notes |
---|---|---|
Molecular Formula | C12H15N5O | Contains a tetrazine heterocycle |
Molecular Weight | 245.28 g/mol | Falls within the range suitable for biological applications |
CAS Number | 1802978-47-7 | Registry identifier |
Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN | Structural representation in SMILES format |
Physical State | Solid | At standard temperature and pressure |
Reactivity | High | Particularly with strained alkenes and alkynes |
Structural Features and Their Significance
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyltetrazine-Propylamine typically involves multiple steps, beginning with the formation of the tetrazine core. While specific synthetic routes can vary, one common approach involves the reaction of methyltetrazine with a propylamine-functionalized phenol derivative. This reaction typically employs coupling conditions that form the critical phenoxy linkage. The final compound can be isolated as either the free base or the hydrochloride salt, depending on the intended application.
The synthetic challenges associated with tetrazine chemistry include maintaining the stability of the tetrazine ring during functionalization steps and achieving regioselective reactions. Modern synthetic approaches have developed strategies to overcome these challenges, including the use of protected intermediates and carefully controlled reaction conditions.
Purification Methods
Purification of Methyltetrazine-Propylamine typically involves a combination of chromatographic techniques, including column chromatography and recrystallization. The compound's distinct functional groups provide useful handles for purification, allowing for effective separation from reaction by-products. The purified compound is characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Biological Applications and Mechanisms
Methyltetrazine-Propylamine has found significant applications in biological research, particularly in the areas of protein degradation and bioorthogonal chemistry. Its unique chemical properties make it valuable for developing tools that can probe and manipulate biological systems with high specificity.
Role in PROTAC Development
One of the most significant applications of Methyltetrazine-Propylamine is its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate targeted protein degradation by bringing together a target protein and an E3 ubiquitin ligase. In this context, Methyltetrazine-Propylamine serves as the connecting element between two critical ligands: one that binds to the target protein and another that recruits the E3 ubiquitin ligase.
The biochemical pathway involved in this process is the ubiquitin-proteasome system, a central mechanism for protein degradation in cells. By facilitating the proximity-induced ubiquitination of target proteins, Methyltetrazine-Propylamine-containing PROTACs can trigger the degradation of specific proteins via the 26S proteasome. This approach has emerged as a powerful alternative to traditional inhibition strategies, offering the potential to target proteins that have been considered "undruggable".
Applications in Click Chemistry
Methyltetrazine-Propylamine exhibits high reactivity in click chemistry reactions, particularly with strained alkenes and alkynes. The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCOs) is notable for its rapid kinetics, with reaction rates reaching up to 10^7 M^-1 s^-1. This extraordinary reactivity makes tetrazine-based click chemistry an attractive approach for bioconjugation under physiological conditions .
The rapid and specific nature of these reactions has led to applications in various fields, including:
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Bioconjugation of antibodies and other biomolecules
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Development of imaging probes for cellular processes
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Cell-surface modification for studying membrane dynamics
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Construction of complex biomolecular architectures
Activity-Based Protein Profiling
Methyltetrazine-Propylamine has shown utility in activity-based protein profiling (ABPP), a technique used to visualize enzyme activities within cells. By incorporating the tetrazine moiety into enzyme-targeting probes, researchers can utilize the compound's click chemistry capabilities to attach visualization tags to active enzymes. This approach allows for the direct monitoring of enzyme activities in complex biological environments, providing insights into cellular processes that would be difficult to obtain through other methods.
Research Applications and Recent Developments
PET Imaging Applications
Recent research has explored the potential of tetrazine compounds similar to Methyltetrazine-Propylamine in positron emission tomography (PET) imaging applications. Specifically, fluorine-18 labeled tetrazines have shown promise for pre-targeted PET brain imaging due to their efficient brain uptake and appropriate clearance profiles. The rapid kinetics of tetrazine-TCO reactions make this approach particularly valuable for imaging applications where signal-to-noise ratio is critical .
A study reported in 2024 demonstrated the potential of fluorine-18 labeled methyl tetrazine ([18F]MeTz) and H-tetrazine ([18F]HTz) as agents for pre-targeted PET brain imaging. These compounds were radiolabelled using a two-step procedure and assessed through in vivo PET imaging. The results showed favorable pharmacokinetics, particularly for [18F]MeTz, which exhibited fast and homogenous distribution in the brain followed by rapid clearance .
Comparative Reactivity Studies
The following table presents a comparison of reaction kinetics between different tetrazine derivatives in inverse electron demand Diels-Alder reactions with trans-cyclooctene:
Tetrazine Derivative | Reaction Rate Constant (M^-1 s^-1) | Relative Reactivity | Reference |
---|---|---|---|
H-Tetrazine | ~10^7 | Very High | |
Methyl-Tetrazine | ~10^6 | High | |
Methyltetrazine-Propylamine | ~10^5-10^6 (estimated) | Moderate to High |
Structure-Activity Relationships
Effect of Structural Modifications
Research on related tetrazine compounds has shown that structural modifications can be strategically employed to tune properties for specific applications. For instance, in pre-targeting strategies for brain imaging, tetrazines must balance lipophilicity (for blood-brain barrier penetration) with other properties like solubility and clearance rate. Compounds designed for brain imaging typically maintain specific physicochemical parameters (cLogP < 4, molecular weight < 450 g/mol, number of hydrogen bond donors < 3) to facilitate blood-brain barrier penetration .
Pharmacokinetic Considerations
The pharmacokinetic properties of Methyltetrazine-Propylamine and related compounds are critical considerations for their applications in biological systems. Factors such as distribution, metabolism, and clearance significantly impact their utility in applications ranging from protein degradation to imaging. In the context of PROTACs, the linker's characteristics (including those derived from Methyltetrazine-Propylamine) influence the resulting molecule's pharmacokinetic profile. Similarly, for imaging applications, rapid and homogenous distribution followed by appropriate clearance is essential for generating useful data .
In vivo studies of fluorine-18 labeled tetrazines have provided valuable insights into the behavior of these compounds in biological systems. Time-activity curves from PET scans have shown that methyl tetrazines can achieve fast and homogenous distribution in the brain followed by rapid clearance, properties that are highly desirable for imaging applications .
Future Research Directions
Emerging Applications
The unique properties of Methyltetrazine-Propylamine position it for several emerging applications in biological and medicinal chemistry. Potential future directions include:
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Development of more efficient and selective PROTACs for targeting disease-relevant proteins
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Expansion of bioorthogonal chemistry applications in living systems
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Novel approaches to drug delivery utilizing tetrazine-TCO chemistry
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Combined therapeutic and diagnostic (theranostic) applications
Challenges and Opportunities
Despite its promising applications, several challenges remain in the utilization of Methyltetrazine-Propylamine. These include optimizing stability in biological environments, improving synthetic accessibility, and enhancing selectivity for specific applications. Addressing these challenges presents significant opportunities for advancing the utility of this compound in research and potential therapeutic applications.
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